molecular formula C14H10N4O2 B5511169 N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide

N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide

Cat. No. B5511169
M. Wt: 266.25 g/mol
InChI Key: JTKMFBUPFBISGI-UHFFFAOYSA-N
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Description

N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide belongs to a class of compounds known for their significant chemical versatility and potential biological activity. This compound, like its analogs, is synthesized through the condensation of specific hydrazides with aldehydes, forming a hydrazone linkage that is central to its structure and reactivity.

Synthesis Analysis

The synthesis of similar compounds typically involves the refluxing of components like indole-2-carbaldehyde and isonicotinic hydrazide in solvents such as ethanol. This process results in hydrazone ligands that can further form complexes with various metals through coordination to the carbonyl oxygen and azomethine nitrogen atoms, leading to compounds with distinct geometric arrangements (Abubakar, Musa, & Amusan, 2019).

Molecular Structure Analysis

The molecular structure of these compounds, as determined by techniques like X-ray diffraction, shows significant variations in their geometry, particularly in the orientation of the pyridine and indole rings. This structure is crucial for the compound's reactivity and potential interactions with biological targets. For instance, compounds similar to this compound have been shown to form crystalline structures that involve hydrogen bonding and π-π stacking interactions (Novaković et al., 2012).

Chemical Reactions and Properties

These compounds engage in various chemical reactions, highlighting their reactivity towards different reagents and conditions. The presence of hydrazone linkages and pyridine rings facilitates reactions like cyclization and the formation of metal complexes. These reactions can significantly alter the compound's physical and chemical properties, making them suitable for diverse applications, including catalysis and material science.

Physical Properties Analysis

Physical properties such as solubility, melting points, and conductivities provide insights into the practical aspects of handling and using these compounds. Typically, compounds in this class are insoluble in water and common organic solvents but are soluble in DMSO and DMF, indicating their potential use in specialized applications. Melting points and thermal stability are also critical for determining the conditions under which these compounds can be used or stored (Abubakar, Musa, & Amusan, 2019).

Scientific Research Applications

Supramolecular Architectures and Nonlinear Optical Properties

A study explored the synthesis and structural analysis of novel pyridine-based hydrazone derivatives through ultrasonication, revealing the persistent prevalence of supramolecular architectures due to hydrogen bonding and significant nonlinear optical properties. Quantum chemical insights were obtained, highlighting the compounds' optimized geometry and potential in materials architecture (Khalid et al., 2021).

Microwave-Assisted Synthesis for Spiro-[Indole-Thiazolidine] Derivatives

Microwave-induced synthesis techniques were applied to create spiro-[indole-thiazolidine] compounds and their arylidene derivatives from N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide. This green chemical pathway demonstrated an efficient approach to synthesizing these compounds, which have potential applications in various fields (Shrimali et al., 2010).

Transition Metal Complexes with Antimicrobial Potential

Research on the synthesis and characterization of some transition metal complexes of this compound unveiled their potential antimicrobial agents. These complexes were spectrophotometrically characterized, showing promise as bioactive compounds against various microbial strains (Abubakar et al., 2019).

Spiro (Indole-Thiazolidine) Derivatives as Antimicrobial Agents

A study focused on the microwave-induced preparation of N-(2-oxo-1,2-dihydro-3’H-indol-3-ylidene)pyridine-4-carbohydrazide, followed by cyclocondensation to synthesize spiro-[indole-thiazolidine] derivatives, demonstrated their antimicrobial effectiveness. These findings suggest the compounds' utility in developing new antimicrobial agents (Shinde & Raskar, 2019).

Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2) for Cancer Treatment

Innovations in cancer treatment were explored through the development of novel 3-(indol-3-yl)pyridine derivatives, which act as TDO2 inhibitors. These compounds have shown potential in treating and preventing cancer, demonstrating the versatility of this compound derivatives in therapeutic applications (Abdel-Magid, 2017).

properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-13(11-7-3-4-8-15-11)18-17-12-9-5-1-2-6-10(9)16-14(12)20/h1-8,16,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKMFBUPFBISGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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